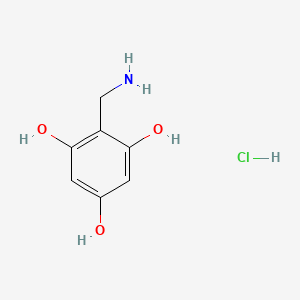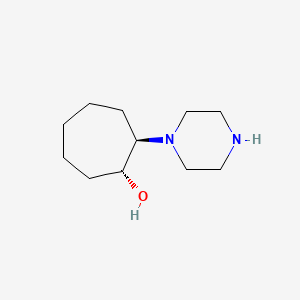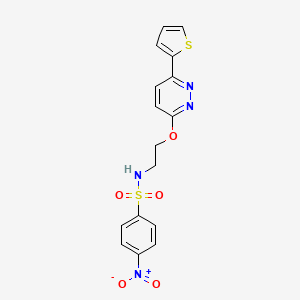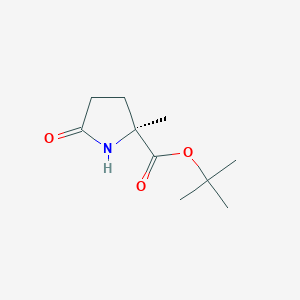
2-(Aminomethyl)benzene-1,3,5-triol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Aminomethyl)benzene-1,3,5-triol hydrochloride” is a chemical compound with the CAS Number: 2225141-80-8 . It has a molecular weight of 191.61 . The compound is a powder at room temperature . It is also known as a derivative of trihydroxybenzenes, which are organic compounds featuring three hydroxyl groups substituted onto a benzene ring .
Synthesis Analysis
The synthesis of similar compounds like phloroglucinol involves the hydrolysis of benzene-1,3,5-triamine and its derivatives . A representative route from trinitrobenzene has been noted . This synthesis is noteworthy because ordinary aniline derivatives are unreactive toward hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(Aminomethyl)benzene-1,3,5-triol hydrochloride” is a powder at room temperature . It has a molecular weight of 191.61 .Aplicaciones Científicas De Investigación
- 1,3,5-Benzenetriol exhibits strong antioxidant activity due to its three hydroxyl groups. Researchers have explored its potential in scavenging free radicals and protecting cells from oxidative stress .
- The hydroxyl groups in 1,3,5-benzenetriol can form stable complexes with metal ions. As a chelating agent, it may find applications in metal detoxification or as an ingredient in metal-binding therapies .
- Researchers have investigated the role of 1,3,5-benzenetriol in biological systems. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes .
- 1,3,5-Benzenetriol serves as a building block in the synthesis of various pharmaceutical compounds. Its hydroxyl groups allow for functionalization and modification .
- The aromatic structure of 1,3,5-benzenetriol makes it suitable for polymerization reactions. It can be incorporated into polymers, resins, or coatings .
- 1,3,5-Benzenetriol can serve as a standard or reference compound in analytical methods. Its UV absorbance properties allow for quantification and detection .
Antioxidant Properties
Chelating Agent
Biological Studies
Pharmaceutical Synthesis
Polymer Chemistry
Analytical Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
2-(aminomethyl)benzene-1,3,5-triol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZLJLZCYJZWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)CN)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)benzene-1,3,5-triol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)






![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)
![2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2441926.png)

![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)
